molecular formula C23H40O3S B8814992 hexadecyl 4-methylbenzenesulfonate CAS No. 6068-28-6

hexadecyl 4-methylbenzenesulfonate

Cat. No.: B8814992
CAS No.: 6068-28-6
M. Wt: 396.6 g/mol
InChI Key: RXHIZFMFPLHZDT-UHFFFAOYSA-N
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Description

. It is a derivative of 1-hexadecanol and p-toluenesulfonic acid. This compound is often used in organic synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

hexadecyl 4-methylbenzenesulfonate can be synthesized through the esterification of 1-hexadecanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically involves the following steps:

  • Dissolve 1-hexadecanol in an appropriate solvent (e.g., dichloromethane).
  • Add p-toluenesulfonyl chloride to the solution.
  • Introduce pyridine to the mixture to act as a base.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of 1-hexadecanol, 4-methylbenzenesulfonate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

hexadecyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

    Reduction Reactions: The compound can be reduced to 1-hexadecanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 1-hexadecanol and p-toluenesulfonic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Hydrolysis: Water, acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide).

Major Products Formed

    Substitution: Various derivatives depending on the nucleophile used.

    Reduction: 1-Hexadecanol.

    Hydrolysis: 1-Hexadecanol and p-toluenesulfonic acid.

Scientific Research Applications

hexadecyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.

    Biology: Employed in the study of lipid metabolism and membrane biology.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1-hexadecanol, 4-methylbenzenesulfonate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their properties and affecting membrane-associated processes . Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    1-Hexadecanol: A fatty alcohol with similar hydrophobic properties but lacks the sulfonate group.

    Octadecan-1-ol: Another long-chain fatty alcohol with a slightly longer carbon chain.

    Cetyl alcohol: A common fatty alcohol used in cosmetics and personal care products.

Uniqueness

hexadecyl 4-methylbenzenesulfonate is unique due to its sulfonate group, which imparts distinct chemical reactivity and amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and emulsifiers .

Properties

CAS No.

6068-28-6

Molecular Formula

C23H40O3S

Molecular Weight

396.6 g/mol

IUPAC Name

hexadecyl 4-methylbenzenesulfonate

InChI

InChI=1S/C23H40O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-27(24,25)23-19-17-22(2)18-20-23/h17-20H,3-16,21H2,1-2H3

InChI Key

RXHIZFMFPLHZDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 mmol palmityl alcohol and 20 mmol pyridine are dissolved in 100 ml dry dichloromethane. 10 mmol toluene4-sulphonyl chloride is slowly added and the mixture is heated to 40° C. with stirring for 1 hour. The reaction is cooled to room temperature and 25 ml cold water is added to stop the reaction. The mixture is washed with 3×50 ml cold, 1% aqueous sulfuric acid to remove the pyridine followed by 3×25 ml cold water and evaporation to yield palmityl toluene-4-sulfonate.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

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